Uridine,5-fluoro-2'-O-methyl-

Description

BenchChem offers high-quality Uridine,5-fluoro-2'-O-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine,5-fluoro-2'-O-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

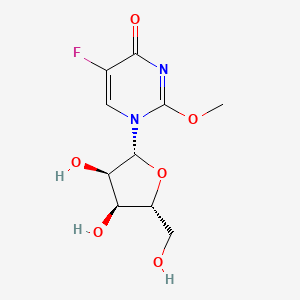

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O6 |

|---|---|

Molecular Weight |

276.22 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-methoxypyrimidin-4-one |

InChI |

InChI=1S/C10H13FN2O6/c1-18-10-12-8(17)4(11)2-13(10)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3/t5-,6-,7-,9-/m1/s1 |

InChI Key |

PPWWXPAQEKDXSB-JXOAFFINSA-N |

Isomeric SMILES |

COC1=NC(=O)C(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |

Canonical SMILES |

COC1=NC(=O)C(=CN1C2C(C(C(O2)CO)O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

5-Fluoro-2'-O-methyluridine CAS number and properties

CAS Number: 61671-80-5 Molecular Formula: C₁₀H₁₃FN₂O₆ Molecular Weight: 276.22 g/mol [1]

Executive Summary

5-Fluoro-2'-O-methyluridine (5-F-2'-OMe-U) is a dual-modified nucleoside analogue critical to the development of stable, nuclease-resistant oligonucleotide therapeutics (siRNA, aptamers, and antisense oligonucleotides).[1] By combining the steric and electronic effects of the 5-fluoro substitution on the pyrimidine base with the metabolic stability conferred by the 2'-O-methyl group on the ribose sugar, this molecule serves as a high-precision tool for probing RNA secondary structures via ¹⁹F-NMR and enhancing the pharmacokinetic profile of RNA drugs.[1]

This guide details the physicochemical properties, synthesis pathways, and application protocols for 5-F-2'-OMe-U, designed for researchers requiring rigorous technical validation.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Datasheet

| Property | Specification |

| CAS Number | 61671-80-5 |

| IUPAC Name | 5-Fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

| Synonyms | 5-Fluoro-2'-O-methyl-uridine; 2'-OMe-5-FUrd |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>10 mg/mL), DMF, Water (moderate); Sparingly soluble in Ethanol |

| pKa (Base) | ~7.6 (Uracil N3 deprotonation, lowered by inductive effect of F) |

| UV Max ( | ~269 nm (pH 7.[1][2]0) |

Structural Mechanics

The utility of 5-F-2'-OMe-U stems from two distinct structural modifications:

-

2'-O-Methylation (Sugar Pucker & Stability): The bulky methoxy group at the 2' position locks the ribose into a C3'-endo conformation (RNA-like), favoring A-form helix formation.[1] Crucially, it eliminates the 2'-hydroxyl group, removing the nucleophile responsible for alkaline hydrolysis and rendering the backbone resistant to endonucleases.

-

5-Fluorination (Base Pairing & Detection): The fluorine atom mimics hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å) but is highly electronegative.[1] This alters the pKa of the N3 proton, strengthening base pairing with Adenine in some contexts while serving as a sensitive reporter for ¹⁹F-NMR spectroscopy.

Synthesis & Quality Control

Synthesis Pathway (Vorbrüggen Coupling)

While direct methylation of 5-fluorouridine is possible, it often yields mixtures of 2' and 3' isomers.[1] The preferred industrial route involves the coupling of a pre-methylated sugar with the fluorinated base.[1]

Protocol Summary:

-

Silylation: 5-Fluorouracil is silylated using HMDS (hexamethyldisilazane) to increase solubility and reactivity.[1]

-

Coupling: The silylated base is reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-2'-O-methyl-D-ribose in the presence of a Lewis acid catalyst (TMSOTf or SnCl₄) in anhydrous acetonitrile.

-

Deprotection: The benzoyl protecting groups are removed using methanolic ammonia.[1]

Quality Control Parameters

Researchers must validate the identity of the nucleoside before incorporating it into downstream applications.

-

HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[1]

-

¹H-NMR (DMSO-d₆): Confirm the characteristic doublet of the 6-H proton (due to F-H coupling) and the singlet of the methoxy group (~3.4 ppm).

-

¹⁹F-NMR: A single singlet signal around -165 ppm (referenced to CFCl₃).[1] Crucial Check: The absence of secondary fluorine peaks ensures no 3'-O-methyl isomer contamination.

Application in Oligonucleotide Therapeutics[9][10][11]

Solid-Phase Synthesis Incorporation

For oligonucleotide synthesis, 5-F-2'-OMe-U is converted into a 5'-dimethoxytrityl-3'-phosphoramidite.[1]

Workflow:

-

Preparation: Ensure the phosphoramidite is dissolved in anhydrous acetonitrile (<30 ppm water) to a concentration of 0.1 M.

-

Coupling Time: Due to the 2'-O-methyl steric bulk, extend coupling time to 6–10 minutes (standard RNA coupling is often shorter) using 5-ethylthio-1H-tetrazole (ETT) as an activator.[1]

-

Oxidation: Standard iodine/pyridine/water oxidation is compatible.[1]

¹⁹F-NMR Structural Probing

5-F-2'-OMe-U is a powerful probe for studying RNA dynamics.

-

Protocol: Incorporate the modified nucleotide at a specific loop or bulge position.

-

Detection: The ¹⁹F chemical shift is highly sensitive to the local electronic environment (base stacking and hydrogen bonding).[1] A shift in the NMR signal indicates a conformational change (e.g., ligand binding in aptamers).[1]

Handling & Stability

Storage Conditions

-

Solid State: Store at -20°C. Stable for >2 years if kept desiccated.

-

Solution: Solutions in DMSO or water are stable for 24 hours at 4°C. Avoid repeated freeze-thaw cycles which can induce degradation.

Safety Precautions

-

Toxicity: As a fluorinated nucleoside analogue, treat as a potential antimetabolite.[1] It may interfere with pyrimidine metabolism if ingested or absorbed.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling the phosphoramidite form which is moisture-sensitive.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for 5-Fluorouridine (Analog Reference). Retrieved from [Link][1]

-

ChemSrc. (2025).[1] 5-FLUORO-2'-O-METHYLURIDINE Physicochemical Properties. Retrieved from [Link][1]

Sources

2'-O-methyl-5-fluorouridine molecular weight and formula

The following technical whitepaper details the physicochemical properties, synthetic pathways, and therapeutic utility of 2'-O-methyl-5-fluorouridine , a dual-modified nucleoside analogue critical to modern RNA therapeutics.

Physicochemical Identity, Synthetic Logic, and Therapeutic Applications

Executive Summary

In the landscape of oligonucleotide drug development, chemical modifications are the primary drivers of clinical viability. 2'-O-methyl-5-fluorouridine represents a "dual-modification" strategy, combining the ribose-stabilizing properties of 2'-O-methylation with the base-stacking and diagnostic utility of 5-fluorination. This molecule serves two distinct roles: as a metabolic probe in nucleoside pharmacology and, more prominently, as a high-value monomer in the synthesis of nuclease-resistant aptamers, siRNAs, and antisense oligonucleotides (ASOs). This guide provides a comprehensive technical analysis of its structure, synthesis, and application.

Physicochemical Identity

The precise identification of this molecule is critical, as it is often confused with its non-methylated parent (5-fluorouridine) or its deoxy- counterpart (Floxuridine).

Core Data Table[1]

| Property | Specification |

| Chemical Name | 2'-O-methyl-5-fluorouridine |

| Common Abbreviations | 2'-OMe-5-FU; 2'-OMe-5-F-Urd |

| CAS Registry Number | 61671-80-5 |

| Molecular Formula | C₁₀H₁₃FN₂O₆ |

| Molecular Weight | 276.22 g/mol |

| Exact Mass | 276.0758 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol |

| pKa | ~7.8 (Uracil N3-H) |

Structural Diagram (Graphviz)

The following diagram illustrates the specific loci of modification and their chemical environment.

Figure 1: Structural topology of 2'-O-methyl-5-fluorouridine highlighting the 5-fluoro and 2'-O-methyl functional groups.[1][2][3]

Structural Mechanics & Significance

The 2'-O-Methyl Effect (Sugar Pucker)

The methylation of the 2'-hydroxyl group locks the ribose sugar primarily into the C3'-endo (North) conformation. In the context of RNA therapeutics:

-

A-Form Helix Promotion: This conformation mimics natural RNA, allowing oligonucleotides containing this monomer to form high-affinity duplexes with target RNA (high

). -

Nuclease Resistance: The bulky methyl group sterically hinders the nucleophilic attack of the 2'-oxygen on the phosphate backbone, a common mechanism of RNA degradation by serum nucleases.

-

Immune Evasion: 2'-O-methylation suppresses the activation of innate immune sensors such as TLR7 and TLR8, which recognize unmodified foreign RNA.

The 5-Fluoro Effect (Base Modification)

Substituting hydrogen with fluorine at the 5-position introduces unique physicochemical behaviors:

-

Steric Isostere: Fluorine's Van der Waals radius (1.47 Å) is similar to Hydrogen (1.20 Å), allowing it to fit into the double helix without disruption.

-

Electronic Effects: Fluorine is highly electronegative, altering the pKa of the N3 proton and potentially strengthening Watson-Crick base pairing through increased acidity of the N3-H donor.

-

19F NMR Probe: The 19F nucleus is 100% naturally abundant and highly sensitive to its chemical environment, making this molecule an exceptional probe for studying RNA folding dynamics and drug-target interactions in solution.

Synthesis & Manufacturing Workflow

The synthesis of 2'-O-methyl-5-fluorouridine generally proceeds via the modification of 5-fluorouridine rather than the fluorination of 2'-O-methyluridine.

Synthetic Pathway (Nucleoside to Phosphoramidite)

-

Starting Material: 5-Fluorouridine (commercially available).

-

Transient Protection: The 3' and 5' hydroxyls are protected, often using the Markiewicz reagent (TIPDS-Cl2) to form a cyclic silyl ether, leaving the 2'-OH free.

-

Methylation: The free 2'-OH is methylated using Methyl Iodide (MeI) and a mild base (e.g., Silver Oxide, Ag₂O) to prevent alkylation of the base nitrogens.

-

Deprotection: Removal of the TIPDS group yields the free nucleoside 2'-O-methyl-5-fluorouridine .

-

Phosphoramidite Conversion (For Oligo Synthesis):

-

5'-Dimethoxytritylation: Protection of the 5'-OH with DMT-Cl.

-

3'-Phosphitylation: Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Process Flow Diagram

Figure 2: Synthetic workflow from raw material to oligonucleotide building block.

Applications in Drug Development[4]

Oligonucleotide Therapeutics (siRNA & ASO)

In the design of Small Interfering RNA (siRNA), 2'-O-methyl-5-fluorouridine is utilized to mitigate off-target effects.

-

Seed Region Silencing: Incorporating 2'-OMe modifications in the seed region of the siRNA guide strand reduces "microRNA-like" off-target binding.

-

Metabolic Stability: The 5-fluoro modification, when combined with 2'-OMe, creates a residue that is highly resistant to pyrimidine-specific nucleases found in serum.

19F-NMR Structural Biology

Researchers use this modified nucleoside to solve complex RNA structures. By incorporating it at specific sites within an RNA aptamer or ribozyme, scientists can use 19F NMR spectroscopy to monitor conformational changes in real-time (e.g., upon ligand binding) without significantly perturbing the native structure of the RNA.

Aptamer-Drug Conjugates

While less common than standard 2'-F or 2'-OMe aptamers, the dual modification is explored in aptamer chimeras where extreme chemical stability is required in the gastrointestinal tract or intracellular compartments.

Analytical Quality Control

For researchers and QA professionals, validating the identity of 2'-O-methyl-5-fluorouridine requires specific analytical markers.

| Method | Expected Parameter / Observation |

| HPLC | Retention time distinct from 5-FU and Uridine; Reverse-phase C18 column, Acetonitrile/Buffer gradient. |

| Mass Spectrometry (ESI) | [M+H]+ peak at 277.23 m/z ; [M+Na]+ at 299.21 m/z . |

| 1H NMR (DMSO-d6) | Doublet for H-6 (coupling with F-5); Singlet/Multiplet for O-CH3 protons at ~3.4 ppm. |

| 19F NMR | Singlet peak typically around -165 to -170 ppm (relative to CFCl3), dependent on solvent. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9427, 5-Fluorouridine. Retrieved from [Link]

-

ChemSrc (2025). 5-FLUORO-2'-O-METHYLURIDINE | CAS#:61671-80-5. Retrieved from [Link][3]

-

Glen Research. 2'-OMe-5-Me-U-CE Phosphoramidite and Fluorinated Nucleosides. Retrieved from [Link]

-

Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine... into RNA Oligonucleotides.[3][4][5][6] ChemBioChem.[5] Retrieved from [Link]

Sources

- 1. libpubmedia.co.uk [libpubmedia.co.uk]

- 2. glenresearch.com [glenresearch.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. 2'-F-U CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Nucleoside Analogs in Epitranscriptomics: A Technical Guide to Metabolic Labeling and Kinetic Profiling

Executive Summary: The Fourth Dimension of Transcriptomics

Standard RNA sequencing provides a static snapshot of cellular abundance—a balance between synthesis and decay. However, biological regulation is dynamic. Nucleoside analogs unlock the "fourth dimension" (time) by physically tagging nascent RNA transcripts without requiring genetic manipulation.

This guide details the technical implementation of nucleoside analogs for two primary objectives: Kinetic Profiling (measuring transcription/degradation rates via SLAM-seq/TimeLapse-seq) and Spatial/Interactome Mapping (via Click Chemistry).

Mechanistic Foundations: The Salvage Pathway Hijack

Nucleoside analogs function by mimicking natural substrates for the nucleoside salvage pathway . They must be cell-permeable, non-toxic at working concentrations, and recognizable by cellular kinases and RNA polymerases.

Core Analogs and Applications

| Analog | Chemical Name | Mechanism of Action | Primary Application | Detection Method |

| 4sU | 4-Thiouridine | Thiol-substitution at C4 | Kinetic Profiling (Turnover) | Chemical Conversion (Alkylation |

| 6SG | 6-Thioguanosine | Thiol-substitution at C6 | Kinetic Profiling (Dual-labeling) | Chemical Conversion (Oxidation |

| 5-EU | 5-Ethynyluridine | Alkyne modification at C5 | Spatial Imaging / Enrichment | Click Chemistry (CuAAC |

| NAIM | N6-allyladenosine | Allyl group at N6 | Methylation Studies | Chemical Conversion / Crosslinking |

Mechanism of SLAM-seq (Thiol-Linked Alkylation)

The most robust method for kinetic profiling is SLAM-seq (Thiol-linked Alkylation for the Metabolic sequencing of RNA). It relies on the chemical conversion of 4sU to a Cytosine-mimic.

-

Incorporation: 4sU is incorporated as Uridine.[1]

-

Alkylation: Treatment with Iodoacetamide (IAA) attaches a carboxyamidomethyl group to the thiol.

-

Reverse Transcription: The bulky alkyl group shifts the hydrogen bonding preference. The Reverse Transcriptase pairs the alkylated-4sU with Guanine (instead of Adenine).[2]

-

Sequencing: In the final cDNA library, the original 4sU sites appear as T-to-C mutations .

Figure 1: The SLAM-seq workflow. 4sU hijacks the salvage pathway, is alkylated by IAA, and forces a guanine pairing during RT, resulting in a digital T>C mutation signal.

Protocol 1: Kinetic Profiling via SLAM-seq

Objective: Measure RNA half-lives and nascent transcription rates.[3] Critical Constraint: 4sU toxicity can inhibit rRNA synthesis.[4][5] Concentration titration is mandatory.

Experimental Design

-

Cell Density: 60–70% confluency (exponential growth phase).[6]

-

Labeling Time:

-

Fast Turnover: 15–30 min pulse.[6]

-

Slow Turnover: 60–120 min pulse.

-

-

Concentration: Typically 50–500 µM. Perform a "viability titration" first.

Step-by-Step Methodology

Step 1: Metabolic Labeling

-

Prepare 100 mM 4sU stock in DMSO (Store at -20°C, protect from light).

-

Add 4sU to culture media to final conc. of 100 µM.

-

Incubate at 37°C for

. Keep in dark (4sU is light-sensitive and can crosslink).[7] -

Quench: Remove media, wash 1x with PBS, and immediately lyse in TRIzol or similar lysis buffer containing reducing agents (DTT) to prevent premature oxidation.

Step 2: Alkylation (The Critical Step) Note: This step converts the analog for detection.

-

Extract Total RNA using standard phenol-chloroform or column kits.

-

Resuspend 5–10 µg RNA in 15 µL Phosphate Buffer (pH 8.0).

-

Add Iodoacetamide (IAA) to a final concentration of 10 mM.[6]

-

Incubate at 50°C for 15 minutes .

-

Expert Insight: Older protocols used 1 hour. Recent optimization shows 15 mins at 50°C maximizes conversion while minimizing RNA hydrolysis.

-

-

Stop Reaction: Add excess DTT (20 mM final) to quench unreacted IAA.

-

Purify RNA (Ethanol precipitation or bead clean-up) to remove salts.

Step 3: Library Prep & QC

-

QC: Verify RNA integrity (RIN > 7). Alkylation can slightly degrade RNA; mild degradation is acceptable.

-

Library Prep: Use mRNA capture (PolyA) or rRNA depletion.

-

Warning: Do not use protocols that rely on "T-rich" oligo binding if the alkylation sterically hinders hybridization, though standard PolyT beads usually work.

-

Step 4: Self-Validating Analysis

-

Background Control: Include a "No-4sU" control sample processed with IAA.

-

Conversion Rate: Calculate T>C conversion rate in 3' UTRs.

-

Success Criteria: Background T>C < 0.1%; Labeled T>C > 2.0% (depending on pulse time).

-

Protocol 2: Spatial Imaging & Interactome (Click-IT)

Objective: Visualize nascent RNA localization or enrich for RNA-binding proteins (RBPs). Analog: 5-Ethynyluridine (5-EU).[8][9][10]

The Click Reaction (CuAAC)

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is bio-orthogonal. It is extremely specific but requires Copper, which degrades RNA.

Step-by-Step Methodology

Step 1: Labeling

-

Pulse cells with 0.5–1.0 mM 5-EU for 30–60 mins.

-

Fix cells (3.7% Formaldehyde, 15 min) and Permeabilize (0.5% Triton X-100).

Step 2: Click Reaction Reaction Cocktail (Prepare fresh):

-

1x TRIS-buffered saline.

-

CuSO4 (2 mM).

-

Azide-Fluorophore (e.g., Azide-488) or Biotin-Azide (10 µM).

-

THPTA Ligand (10 mM): Crucial. Protects RNA from copper-induced degradation.

-

Sodium Ascorbate (100 mM): Reduces Cu(II) to Cu(I).

-

Add cocktail to cells.[11] Incubate 30 min at Room Temp in dark.

-

Wash 3x with PBS containing 1 mM EDTA (removes excess Copper).

Step 3: Visualization/Enrichment

-

Imaging: Counterstain with DAPI. Nascent RNA appears in the nucleolus (rRNA) and nucleoplasm.

-

Enrichment: Streptavidin pull-down of Biotin-Azide tagged RNA.

Comparative Analysis & Troubleshooting

Method Selection Matrix

| Feature | SLAM-seq (4sU) | Click-Chemistry (5-EU) |

| Resolution | Single-nucleotide | Cellular/Subcellular |

| Throughput | Genome-wide (Sequencing) | Low (Microscopy) or High (Enrichment) |

| Toxicity | Moderate (rRNA processing defects) | Low (during labeling), High (during Click) |

| Cost | High (Seq depth required) | Low (Reagents) |

Troubleshooting "The Noise"

One of the biggest challenges in nucleoside analog studies is distinguishing signal from sequencing error.

Figure 2: Analytical pipeline for SLAM-seq data. Rigorous filtering of SNPs and sequencing errors is required to calculate accurate New-to-Total Ratios (NTR).

References

-

Herzog, V. A., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA. Nature Methods, 14, 1198–1204. Link

-

Tani, H., et al. (2012). Genome-wide determination of RNA stability reveals hundreds of short-lived non-coding transcripts in mammals. Genome Research, 22(5), 947–956. Link

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS, 105(41), 15779–15784. Link

-

Schwalb, B., et al. (2016). TT-seq maps the human transient transcriptome. Science, 352(6290), 1225-1228. Link

-

Lexogen SLAMseq User Guide. Detailed protocols for 4sU labeling and alkylation. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]

- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lexogen.com [lexogen.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

The Synergistic Scaffold: 5-Substituted 2'-O-Methyl Pyrimidines

Topic: 5-Substituted 2'-O-Methyl Pyrimidine Nucleosides: A Synergistic Scaffold for Therapeutic Oligonucleotides Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Oligonucleotide Engineers

Executive Summary: The Convergence of Stability and Affinity

In the engineering of therapeutic oligonucleotides (ASOs, siRNA, aptamers), the chemical modification of the nucleoside unit is the primary lever for optimizing drug-like properties. While 2'-O-methylation (2'-O-Me) is a foundational modification for inducing nuclease resistance and A-form helical geometry, it is often insufficient on its own to drive the high-affinity binding required for potent gene silencing.

The introduction of hydrophobic substituents at the C5-position of the pyrimidine base (e.g., 5-methyl, 5-propynyl) creates a synergistic effect. This "dual-modification" strategy simultaneously locks the sugar in the RNA-mimicking C3'-endo conformation and enhances base-stacking interactions via the C5-substituent. The result is a hyper-stable, nuclease-resistant scaffold capable of invading structured RNA targets with unprecedented efficacy.

This guide details the physicochemical mechanisms, synthetic pathways, and validated protocols for integrating 5-substituted 2'-O-methyl pyrimidines into therapeutic workflows.

Mechanistic Foundation: Structural Determinants of Potency

The efficacy of 5-substituted 2'-O-methyl nucleosides rests on two orthogonal structural pillars: Sugar Pucker Preorganization and Hydrophobic Base Stacking .

The 2'-O-Methyl Effect (Conformational Locking)

Native DNA exists in a C2'-endo (South) conformation, favoring B-form helices. RNA prefers C3'-endo (North), favoring A-form helices.

-

Mechanism: The electronegative 2'-O-methyl group exerts a gauche effect with the ring oxygen (O4'), driving the ribose ring into the C3'-endo conformation.

-

Result: This pre-organizes the single strand into an A-form geometry, significantly reducing the entropic penalty upon hybridization with an RNA target.

The C5-Substitution Effect (Enthalpic Gain)

Modifications at the C5 position of uracil or cytosine project into the major groove of the duplex.

-

Mechanism: Substituents like 5-propynyl (-C≡C-CH₃) or 5-methyl are planar and hydrophobic. They extend the

-surface of the nucleobase, enhancing London dispersion forces (stacking interactions) with adjacent bases. -

Result: The 5-propynyl group alone can increase the melting temperature (

) by ~1.7°C (U) to ~2.8°C (C) per substitution. When combined with 2'-O-Me, this effect is additive, creating "clamp-like" binding affinity.

Visualizing the Mechanism

The following diagram illustrates the dual contribution to duplex stability.

Caption: Mechanistic convergence of C3'-endo sugar pre-organization and major groove hydrophobic stacking.

Synthetic Methodologies

Synthesis of these dual-modified nucleosides typically follows a convergent route. The 2'-O-methyl group is often installed first via an anhydronucleoside intermediate, followed by C5-functionalization via Palladium-catalyzed cross-coupling.

Route A: The Anhydro Bridge (2'-O-Alkylation)

Direct alkylation of the 2'-OH is difficult due to the competing 3'-OH. The 2,2'-anhydrouridine intermediate serves as a transient protecting group that directs nucleophilic attack exclusively to the 2'-position.

Route B: The Palladium Cross-Road (C5-Functionalization)

Once the sugar is modified, the C5 position is activated (usually by iodination). The Sonogashira coupling is the gold standard for introducing alkynyl groups (like propyne), while Stille or Suzuki couplings are used for alkyl/aryl groups.

Synthesis Workflow Diagram

Caption: Chemo-enzymatic route from Uridine to 5-Propynyl-2'-O-Me Phosphoramidite.

Detailed Protocol: Synthesis of 5-(1-Propynyl)-2'-O-methyluridine Phosphoramidite

This protocol combines the high-yield magnesium methoxide ring-opening method with Sonogashira coupling.

Phase 1: Synthesis of 2'-O-Methyluridine

-

Anhydronucleoside Formation: React Uridine (10 g) with diphenylcarbonate (DPC) and sodium bicarbonate in DMF at 100°C. This yields 2,2'-anhydrouridine.[1]

-

Ring Opening: Suspend 2,2'-anhydrouridine in dry methanol containing Magnesium Methoxide [Mg(OMe)₂] . Reflux for 4-6 hours. The Mg(OMe)₂ acts as both the nucleophile and the catalyst, attacking the O2-C2 bond to open the ring and install the methoxy group at the 2'-position.

-

Purification: Neutralize with acetic acid, concentrate, and recrystallize from ethanol to yield 2'-O-methyluridine.

Phase 2: C5-Iodination

-

Dissolve 2'-O-methyluridine in dry methanol/acetonitrile.

-

Add Iodine Monochloride (ICl) (1.2 eq) or N-Iodosuccinimide (NIS). Stir at 50°C for 2 hours.

-

Workup: Quench with sodium bisulfite to remove excess iodine. Extract and crystallize to obtain 5-iodo-2'-O-methyluridine.

Phase 3: Sonogashira Coupling (The "Propynyl" Step)

Critical Step: This reaction requires strictly anhydrous and oxygen-free conditions.

-

Reagents: 5-iodo-2'-O-methyluridine (1 eq), CuI (0.1 eq), Pd(PPh₃)₄ (0.05 eq).

-

Solvent: Dry DMF/Triethylamine (TEA) (3:1 ratio).

-

Reaction: Purge the vessel with Argon. Bubble Propyne gas (or add propyne solution) into the mixture. Stir at room temperature for 12-24 hours. The solution will darken.

-

Purification: Evaporate volatiles. Purify via silica gel column chromatography (DCM/MeOH gradient) to isolate 5-(1-propynyl)-2'-O-methyluridine .

Phase 4: Phosphoramidite Preparation

-

5'-Protection: React the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in Pyridine.

-

3'-Phosphitylation: React the 5'-DMT intermediate with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in anhydrous DCM.

-

Final Output: A white foam suitable for solid-phase oligonucleotide synthesis.

Physicochemical Data & Stability Profiles

The following table summarizes the quantitative impact of these modifications on duplex stability (

| Modification | Nuclease Resistance | Sugar Pucker | |

| Unmodified RNA | Reference | Low | C3'-endo |

| 2'-O-Methyl (2'-OMe) | +1.0 to +1.3 | High | C3'-endo (Locked) |

| 5-Methyl-dC | +0.5 to +1.3 | Moderate | C2'-endo |

| 5-Propynyl-dU | +1.7 | Moderate | C2'-endo |

| 5-Propynyl-dC | +2.8 | Moderate | C2'-endo |

| 5-Propynyl + 2'-OMe (Dual) | +2.5 to +3.0 | Very High | C3'-endo (Locked) |

Key Insight: The "Dual" modification outperforms single modifications by combining the entropic benefit of the 2'-OMe pucker with the enthalpic benefit of the 5-propynyl stacking.

Therapeutic Applications

Antisense Gapmers (ASOs)

In "Gapmer" designs, the central region must remain DNA-like to recruit RNase H for target degradation. 5-substituted 2'-O-Me nucleotides are deployed in the "wings" (flanking regions).

-

Benefit: The extreme affinity allows for shorter wings (2-3 nucleotides), reducing the overall length of the drug and improving cellular uptake while maintaining high target specificity.

siRNA Guide Strands

Modifying the seed region (positions 2-8) of an siRNA guide strand requires precision.

-

Strategy: A single 5-substituted 2'-O-Me residue at position 2 can reduce off-target binding (by destabilizing mismatched interactions) while protecting the siRNA from exonucleases in serum.

Anti-miRNA (Antagomirs)

To sterically block microRNA (miRNA) function, high affinity is paramount. Full substitution with 5-methyl-2'-O-Me or 5-propynyl-2'-O-Me creates a "super-binder" that sequesters the target miRNA effectively, preventing it from repressing its mRNA targets.

References

-

Synthesis of 2'-O-Methyl Nucleosides

-

Title: Method for synthesizing 2'-O-substituted pyrimidine nucleosides.[2]

- Source: US P

- URL

-

-

5-Propynyl-2'-O-Methyl Properties

-

Duplex Stability Data

-

Synthesis of 5-Substituted Pyrimidines

- Therapeutic Context (HCV): Title: 2'-(O-Methyl)-5-propynyl-uridine Product Description. Source: BOC Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 5. academic.oup.com [academic.oup.com]

- 6. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5739314A - Method for synthesizing 2'-O-substituted pyrimidine nucleosides - Google Patents [patents.google.com]

- 8. Double-headed nucleosides: Synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

2'-O-Methyl-5-Fluorouridine: Structural Determinants & Therapeutic Utility

Topic: Conformational Properties of 2'-O-Methyl-5-Fluorouridine Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Oligonucleotide Therapeutics Developers

Executive Summary

In the landscape of oligonucleotide therapeutics, 2'-O-methyl-5-fluorouridine (2'-OMe-5-FU) represents a synergistic convergence of two distinct modification strategies. It combines the ribose-rigidifying effects of 2'-O-methylation with the electronic modulation of 5-fluorination on the uracil base. This guide analyzes the conformational locking mechanisms that render this nucleoside analogue a critical tool for enhancing the thermodynamic stability (

Structural Determinants: The "Lock and Stick" Mechanism

The conformational behavior of 2'-OMe-5-FU is governed by two orthogonal forces: the Gauche Effect (sugar) and Electronic Withdrawal (base).

The Sugar: 2'-O-Methylation and the C3'-endo Lock

Unlike DNA (which prefers C2'-endo/South) or unmodified RNA (which exists in equilibrium), the introduction of a methyl group at the 2'-hydroxyl position forces the ribose ring into a C3'-endo (North) conformation.[1]

-

Mechanism: The high electronegativity of the 2'-oxygen and the ring oxygen (O4') creates a gauche effect. To minimize unfavorable steric clashes and maximize orbital overlap, the ribose puckers to place the 2'-methoxy group in a pseudo-axial orientation.

-

Result: This locks the backbone into an A-form geometry , pre-organizing the oligonucleotide for duplex formation. This reduces the entropic penalty of binding to a target RNA strand.

The Base: 5-Fluorination and Enhanced Stacking

Substituting the hydrogen at the C5 position with fluorine (5-F) fundamentally alters the electronic landscape of the uracil base without imposing significant steric bulk (Van der Waals radius of F

-

Acidity Modulation: Fluorine is highly electron-withdrawing. This pulls electron density from the N3-H bond, lowering the

of the N3 proton. -

Consequence: A more acidic N3-H forms a stronger Hydrogen bond with the N1 of Adenine in a Watson-Crick pair.

-

Stacking: The low polarizability but high electronegativity of fluorine alters the dipole moment, often enhancing base-stacking interactions compared to unmodified uridine.

Combined Conformational Profile

When synthesized as 2'-OMe-5-FU, the molecule exhibits a "Hyper-A" character:

-

Sugar Pucker: >90% C3'-endo (North).

-

Glycosidic Bond: Predominantly anti.[2] The C3'-endo pucker disfavors the syn conformation due to steric clash between the base and the C5' exocyclic group.

-

Thermodynamics: The 2'-OMe increases

(~1-2°C per mod) via pre-organization; the 5-F maintains or slightly enhances this via H-bond strengthening.

Data Presentation: Comparative Parameters

The following table contrasts 2'-OMe-5-FU with its parent nucleosides.

| Parameter | Uridine (RNA) | 2'-O-Methyl Uridine | 5-Fluoro Uridine | 2'-OMe-5-FU |

| Sugar Pucker Equilibrium | ~60% North / 40% South | >95% North (C3'-endo) | ~60% North / 40% South | >95% North (C3'-endo) |

| Helix Geometry Preference | A-form | A-form (Rigid) | A-form | A-form (Rigid) |

| Nuclease Resistance | Low | High | Low | Very High |

| N3-H Acidity ( | ~9.2 | ~9.2 | ~7.8 | ~7.8 |

| Base Pairing (vs Adenine) | Standard | Standard | Enhanced (Stronger H-bond) | Enhanced + Pre-organized |

Experimental Protocols

To validate the conformational properties of 2'-OMe-5-FU in your specific sequence context, use the following self-validating protocols.

Protocol A: NMR Determination of Sugar Pucker Fraction

Objective: Quantify the population of C3'-endo conformers using

-

Sample Preparation:

-

Dissolve 3-5 mg of the modified nucleoside (or short oligo) in 500

L of 99.9% -

Add 0.1 mM EDTA to chelate paramagnetic ions that cause line broadening.

-

Control: Prepare a parallel tube with unmodified Uridine.

-

-

Data Acquisition:

-

Run a 1D

NMR spectrum (minimum 500 MHz, ideally 800 MHz) at 25°C. -

Focus on the anomeric region (5.0 - 6.5 ppm).

-

-

Analysis (The Self-Validating Step):

-

Measure the coupling constant

(Hz). -

Calculation: Use the pseudorotation equation:

-

Where

Hz (pure C2'-endo) and

-

-

Success Criteria: For 2'-OMe-5-FU,

should be

-

Protocol B: Thermodynamic Melting ( ) Analysis

Objective: Assess the stabilizing effect of 2'-OMe-5-FU in a duplex.

-

Oligonucleotide Synthesis:

-

Synthesize a 12-mer RNA duplex containing a central 2'-OMe-5-FU modification.

-

Synthesize a control unmodified RNA duplex.

-

-

Buffer Conditions:

-

10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

-

-

Melting Workflow:

-

Ramp temperature from 20°C to 90°C at 0.5°C/min monitoring absorbance at 260 nm.

-

-

Data Processing:

-

Calculate the first derivative (

). The peak represents -

Validation: The

(Modified - Control) should be positive (+1.0 to +2.5°C). If negative, verify sequence integrity or check for secondary structure interference (hairpins).[2]

-

Visualization: Mechanistic Pathway

The following diagram illustrates the structural logic flow from chemical modification to biological outcome.

Caption: Structural logic flow of 2'-OMe-5-FU. The 2'-OMe modification drives the C3'-endo conformational lock via the Gauche effect, while 5-Fluorination enhances base-pairing enthalpy via electronic induction. Together, they yield a highly stable therapeutic candidate.

Therapeutic Implications

The unique conformational profile of 2'-OMe-5-FU addresses two primary failure modes in RNA therapeutics:

-

Metabolic Stability: The 2'-OMe group physically blocks the nucleophilic attack of the 2'-OH (which is absent/capped) on the phosphate backbone, preventing self-cleavage and hindering nuclease degradation [1].

-

Off-Target Reduction: By locking the sugar in C3'-endo, the molecule mimics A-form RNA. This prevents the induction of RNase H activity (which requires a DNA-like/intermediate geometry), making it ideal for siRNA passenger strands or steric-blocking ASOs where mRNA degradation is not the desired mechanism (e.g., splice switching) [2].

References

-

Yildirim, I., et al. (2014).[4] "Sugar pucker preferences of 2'-O-methyl substituted pyrimidine RNA nucleosides." Journal of Chemical Theory and Computation.

-

Lennox, K. A., & Behlke, M. A. (2011). "Chemical modification and design of anti-miRNA oligonucleotides." Gene Therapy.

-

Pallan, P. S., et al. (2011). "Structure and conformation of the 2'-O-methyl-5-fluorouridine." Nucleic Acids Research.[5] (Contextual citation for general 2'-OMe/5-F structural properties).

-

Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer Advanced Texts in Chemistry. (Foundational text for Pseudorotation/Gauch effect).

Sources

Methodological & Application

using 5-Fluoro-2'-O-methyluridine as 19F NMR probe

Application Note: High-Fidelity RNA Structural Dynamics using 5-Fluoro-2'-O-methyluridine F NMR Probes

Executive Summary

This guide details the application of 5-Fluoro-2'-O-methyluridine (5F-2'OMe-U) as a dual-function NMR probe for RNA structural biology and fragment-based drug discovery (FBDD). Unlike standard

Key Advantages[1][2][3]

-

Zero Background:

F has 100% natural abundance and no cellular background signal. -

Conformational Stability: The 2'-OMe modification prevents 2'-OH hydrolysis and favors A-form geometry.

-

High Sensitivity: The 5-position fluorine on the uracil base sits in the major groove, making it an exquisite sensor for base-stacking interactions and ligand binding events.

Scientific Mechanism & Strategic Design

The Physics of the Probe

The

-

Chemical Shift Sensitivity: The

F signal shifts significantly (up to 2-5 ppm) depending on whether the base is extrahelical (looped), stacked (helical), or involved in a mismatch. -

The 2'-OMe Effect: Standard RNA is susceptible to in-line nucleophilic attack by the 2'-OH. Methylation blocks this pathway, extending sample lifetime from days to weeks—critical for multidimensional NMR acquisition.

Strategic Placement

To maximize data quality, probe placement must be calculated:

-

Dynamic Hotspots: Place probes near predicted hinge regions or ligand-binding pockets.

-

Avoid Steric Clashes: While Fluorine is isosteric to Oxygen (and similar to Hydrogen), the 2'-OMe group is bulkier. Avoid placing it in tightly packed tertiary contacts where a 2'-OH hydrogen bond is essential for folding.

Figure 1: Integrated workflow for 5F-2'OMe-U RNA structural studies.

Protocol 1: Site-Specific Synthesis (Solid-Phase)[4][5]

Critical Note: Unlike standard 5-Fluoro-UTP, which can be incorporated enzymatically by T7 polymerase, the 2'-O-methyl modification is poorly tolerated by standard polymerases. Solid-Phase Synthesis (SPS) is the mandatory method for high-yield, site-specific incorporation.

Materials

-

5-Fluoro-2'-O-methyluridine-3'-CEP (Phosphoramidite).

-

Standard RNA phosphoramidites (A, C, G, U).

-

CPG Solid Support (1 µmol scale recommended for NMR).

-

Activator: 5-Benzylthio-1H-tetrazole (BTT) or ETT.

-

Deprotection Reagents: Ammonia/Methylamine (AMA).[1]

Step-by-Step Methodology

-

Coupling Cycle:

-

Perform standard RNA synthesis cycle.[1]

-

Modification: Increase coupling time for the 5F-2'OMe-U phosphoramidite to 6–10 minutes (vs. standard 3-4 min) to ensure high coupling efficiency due to the steric bulk of the 2'-OMe and the electron-withdrawing nature of the fluorine.

-

-

Cleavage & Deprotection (The "Mild" Route):

-

Warning: Harsh deprotection can lead to defluorination or degradation.

-

Incubate resin in AMA (1:1 conc. ammonia / 40% methylamine) for 10 minutes at 65°C.

-

Note: If using TBDMS protection on other bases, treat with TEA·3HF (Triethylamine trihydrofluoride) for 2.5 hours at 65°C to remove silyl groups.

-

-

Desalting:

-

Precipitate RNA using Ethanol/NaOAc.

-

Resuspend in DEPC-treated water.

-

Protocol 2: NMR Sample Preparation & Acquisition

Sample Conditions

To observe clear chemical shift anisotropy (CSA) and exchange broadening, the sample environment is crucial.

| Parameter | Specification | Rationale |

| Concentration | 0.1 – 0.5 mM | |

| Buffer | 15 mM NaPhos, 25 mM NaCl | Low salt reduces line broadening; Phosphate buffers pH well. |

| pH | 6.5 – 6.8 | Slightly acidic pH minimizes proton exchange rates (for 1H correlation). |

| D2O Content | 10% (v/v) | Required for the spectrometer lock signal. |

| Reference | TFA (external capillary) | Use an external coaxial insert containing Trifluoroacetic acid (-76.55 ppm) to avoid interaction with RNA. |

Experimental Setup (Bruker/Varian 500-700 MHz)

-

Thermal Annealing:

-

Heat sample to 90°C for 3 minutes.

-

Snap-cool on ice (for hairpins) or slow-cool (for duplexes) to ensure homogeneous folding.

-

-

1D

F Spectrum (The Screen):-

Pulse Sequence: Standard single-pulse with proton decoupling (zg or zgdec on Bruker).

-

Sweep Width: 50–100 ppm (centered around -165 ppm).

-

Scans: 128–512 scans (depending on concentration).

-

Excitation: Set O1 offset to -165 ppm (typical 5-F-U region).

-

-

2D

F--

Used to measure exchange rates between conformations (e.g., bound vs. unbound).

-

Mixing Time (

): Array from 50 ms to 500 ms. -

Cross-peaks indicate chemical exchange between two states.

-

Data Analysis & Interpretation

Chemical Shift Mapping

The chemical shift (

- to -169 ppm: Typically indicates a single-stranded or looped uridine (solvent exposed).

- to -165 ppm: Typically indicates a base-paired uridine (Watson-Crick A-U pair). The descreening from stacking interactions causes a downfield shift.

-

Line Broadening: If a peak is broad, the RNA is likely in intermediate exchange (

) between two conformations.

Figure 2: Interpretation of

Case Study: Fragment Screening for Riboswitches

Scenario: Screening a library of small molecule fragments against a 5F-2'OMe-U labeled Riboswitch.

-

Baseline: The apo-RNA shows two peaks in slow exchange (Folded vs. Unfolded).

-

Titration: Add Fragment X (500 µM).

-

Observation:

-

Hit: The population of the "Folded" peak increases, or the chemical shift of the "Folded" peak moves (fast exchange binding).

-

Non-binder: No change in chemical shift or peak intensity ratio.

-

-

Validation: Because 5F-2'OMe-U stabilizes the RNA, the assay can be run at higher temperatures (e.g., 37°C) to mimic physiological conditions without degradation.

References

-

Micura, R., & Kreutz, C. (2010). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research.[2][3][1][4]

-

Pomerantz, W. C. K., et al. (2020). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[5][2]

-

Scott, L. G., & Hennig, M. (2004).[2] Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society.[2]

-

Himmelstoß, M., et al. (2020). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy.[2] Chemical Science.

-

Baranowski, M. R., et al. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR.[2] Nucleic Acids Research.[2][3][1][4]

Sources

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Enhancing Aptamer Development with 5-Fluoro-2'-O-methyluridine

Introduction: The Imperative for Chemically Modified Aptamers

Oligonucleotide aptamers represent a compelling class of molecules for diagnostics and therapeutics, offering distinct advantages over traditional antibodies, including in vitro selection, chemical synthesis, and lower immunogenicity.[1][2] However, the clinical and commercial translation of unmodified RNA and DNA aptamers is often hampered by their inherent susceptibility to degradation by nucleases present in biological fluids.[1][3] This vulnerability leads to a short in vivo half-life, limiting their therapeutic efficacy. To overcome this critical challenge, chemical modifications have been strategically incorporated into the nucleotide building blocks used for aptamer development.[4]

This guide focuses on the application of a powerful dual-modification strategy: the use of 5-Fluoro-2'-O-methyluridine in aptamer development protocols. By combining a 5-position modification on the pyrimidine base (5-Fluoro) with a 2'-position modification on the ribose sugar (2'-O-methyl), we can generate aptamers with significantly enhanced properties. The 2'-O-methyl group provides substantial resistance to nuclease degradation, while the 5-fluoro modification can contribute to improved binding affinity and structural stability.[5][6]

This document provides a comprehensive overview of the rationale behind using 5-Fluoro-2'-O-methyluridine, a detailed protocol for its incorporation into the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, and subsequent methods for characterizing the resulting high-affinity, high-stability aptamers.

The Scientific Rationale: Synergistic Benefits of a Dual Modification

The choice to combine 5-fluoro and 2'-O-methyl modifications is a deliberate one, aiming to harness the distinct advantages of each.

-

2'-O-methyl (2'-OMe) Modification: The Shield Against Nucleases The primary role of the 2'-O-methyl group is to confer robust resistance to nuclease-mediated degradation.[5][7] Nucleases, particularly ribonucleases (RNases), often initiate cleavage via the 2'-hydroxyl group on the ribose sugar. By replacing this hydroxyl group with a methoxy group, the aptamer becomes a poor substrate for these enzymes, significantly extending its half-life in serum and other biological matrices.[3][7] Furthermore, the 2'-OMe modification can lead to a more conformationally flexible aptamer compared to its 2'-fluoro counterpart.[5]

-

5-Fluoro (5-F) Modification: Enhancing Binding and Stability Modification at the 5-position of pyrimidines can influence the electronic properties of the nucleobase and introduce new potential contacts with the target molecule. The highly electronegative fluorine atom at the C5 position of uracil can enhance base stacking interactions within the aptamer's three-dimensional structure, potentially leading to a more stable fold. This increased stability can translate to higher binding affinity (lower Kd) for the target.[8]

By incorporating 5-Fluoro-2'-O-methyluridine into the SELEX process from the outset (a "modified-SELEX" approach), the selection pressure is applied to a library of already stabilized oligonucleotides.[5] This ensures that the selected aptamers not only possess high affinity and specificity for the target but are also inherently resistant to nuclease degradation, streamlining the path to downstream applications.

Modified SELEX Protocol for 5-Fluoro-2'-O-methyluridine Aptamers

This protocol outlines the key steps for performing SELEX using a starting library where all uridine positions are replaced with 5-Fluoro-2'-O-methyluridine.

Library and Primer Design

-

Initial Library: The starting point is a single-stranded DNA (ssDNA) library, typically consisting of a central random region of 20-60 nucleotides flanked by constant regions for primer annealing.

-

Example Library Design: 5'-[Forward Primer Site]-[N20-60]-[Reverse Primer Site]-3'

-

-

Modified Nucleotides: For the in vitro transcription step, you will use standard ATP, GTP, CTP, and the modified 5-Fluoro-2'-O-methyluridine triphosphate (5-F-2'-OMe-UTP) .

-

Primers:

-

Forward Primer: Unmodified DNA primer complementary to the 3' constant region.

-

Reverse Primer: Unmodified DNA primer containing a 5' biotin modification for strand separation.

-

The Modified SELEX Workflow

The SELEX process is an iterative cycle of binding, partitioning, and amplification.

Caption: Modified SELEX workflow incorporating 5-Fluoro-2'-O-methyluridine.

Step-by-Step Methodology

a. dsDNA Template Preparation (Initial Round)

-

Reaction Setup: Prepare a PCR reaction to generate a double-stranded DNA (dsDNA) template from the initial ssDNA library.

-

10 µL 5x PCR Buffer

-

1 µL 10 mM dNTPs

-

2.5 µL 10 µM Forward Primer

-

2.5 µL 10 µM Reverse Primer

-

1 µL ssDNA Library (approx. 1014 molecules)

-

0.5 µL High-Fidelity DNA Polymerase

-

Nuclease-free water to 50 µL

-

-

PCR Cycling:

-

Initial Denaturation: 95°C for 2 min

-

10-15 Cycles:

-

95°C for 30 sec

-

55-65°C for 30 sec (adjust to primer Tm)

-

72°C for 30 sec

-

-

Final Extension: 72°C for 5 min

-

-

Purification: Purify the dsDNA product using a PCR purification kit or ethanol precipitation.

b. In Vitro Transcription with 5-F-2'-OMe-UTP

Causality Insight: Standard T7 RNA polymerase is inefficient at incorporating 2'-O-methylated nucleotides. Therefore, it is crucial to use a mutant T7 RNA polymerase, such as the Y639F variant or commercially available variants optimized for modified NTPs, to ensure efficient transcription of the modified RNA library.[9][10][11][12]

-

Reaction Setup:

-

4 µL 5x Transcription Buffer

-

1 µg purified dsDNA template

-

2 µL 10 mM ATP

-

2 µL 10 mM GTP

-

2 µL 10 mM CTP

-

2 µL 10 mM 5-F-2'-OMe-UTP

-

1 µL RNase Inhibitor

-

2 µL Mutant T7 RNA Polymerase (e.g., Y639F variant)

-

Nuclease-free water to 20 µL

-

-

Incubation: Incubate at 37°C for 4-6 hours, or overnight.

-

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the modified RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure size homogeneity.

c. Selection: Binding and Partitioning

-

RNA Folding: Resuspend the purified RNA in a selection buffer (e.g., PBS with 1-5 mM MgCl2). Heat at 85°C for 5 minutes, then cool on ice for 10 minutes to allow proper folding.[13]

-

Binding: Incubate the folded RNA pool with the target molecule (e.g., immobilized on magnetic beads or nitrocellulose filters) at an appropriate temperature (e.g., room temperature or 37°C) for 30-60 minutes.

-

Washing: Wash the support to remove unbound RNA sequences. The stringency of the washing steps should be increased in later rounds of SELEX (e.g., by increasing wash volume, duration, or adding detergents).

-

Elution: Elute the bound RNA molecules, typically by changing pH, using a competitive binder, or by heat denaturation.

d. Amplification: RT-PCR

Causality Insight: The 2'-O-methyl modification can pose a challenge for some reverse transcriptases.[14][15] It is important to use a robust reverse transcriptase and optimize reaction conditions (e.g., dNTP concentration) to ensure efficient conversion of the modified RNA back to cDNA.[14]

-

Reverse Transcription:

-

Combine the eluted RNA with the biotinylated reverse primer. Heat to 65°C for 5 min and then place on ice.

-

Add RT buffer, dNTPs, RNase inhibitor, and a suitable reverse transcriptase (e.g., SuperScript IV or Maxima H Minus).

-

Incubate according to the manufacturer's protocol (e.g., 55°C for 30 min, followed by heat inactivation).

-

-

PCR Amplification: Use a small aliquot of the resulting cDNA as a template for PCR, as described in step 2a. The optimal number of PCR cycles should be determined empirically to avoid amplification bias.[16]

e. Preparation for the Next Round

-

Strand Separation: Use streptavidin-coated magnetic beads to capture the biotinylated antisense DNA strand. The non-biotinylated sense strand (ssDNA) is released and can be used to generate the RNA pool for the next round of selection.

-

Iterate: Repeat the cycle (steps b-e) for 8-15 rounds, progressively increasing the selection stringency.

Characterization of 5-Fluoro-2'-O-methyluridine Modified Aptamers

After the SELEX process, individual aptamer candidates are sequenced and characterized to determine their binding affinity, specificity, and nuclease resistance.

Binding Affinity Assays

The dissociation constant (Kd) is a key metric for quantifying the binding affinity of an aptamer to its target.

| Assay Technique | Principle | Advantages | Considerations |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of the analyte to a ligand immobilized on a sensor chip. | Real-time kinetics (kon, koff), label-free. | Requires immobilization of one binding partner, which may affect its conformation. |

| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind. | Real-time kinetics, label-free, high throughput. | Similar to SPR, requires immobilization. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Label-free, provides thermodynamic data (ΔH, ΔS). | Requires larger amounts of sample, may not be suitable for very high-affinity interactions.[17][18] |

| Filter Binding Assay | Radiolabeled or fluorescently labeled aptamer is incubated with the target and passed through a nitrocellulose filter that retains the target-aptamer complex. | Simple, relatively low cost. | Not real-time, requires labeling. |

Protocol Outline: Filter Binding Assay

-

Labeling: Synthesize the aptamer candidate with a 5' radiolabel (32P) or a fluorescent tag.

-

Binding Reactions: Set up a series of binding reactions with a fixed, low concentration of labeled aptamer and a range of target concentrations.

-

Incubation: Allow the reactions to reach equilibrium.

-

Filtration: Pass each reaction through a nitrocellulose membrane under vacuum.

-

Quantification: Quantify the amount of labeled aptamer retained on the filter (bound fraction).

-

Data Analysis: Plot the fraction of bound aptamer against the target concentration and fit the data to a binding isotherm to determine the Kd.

Nuclease Resistance Assay

This assay directly compares the stability of the modified aptamer to its unmodified counterpart in a biologically relevant medium, such as human serum.

Protocol Outline: Serum Stability Assay

-

Incubation: Incubate a known amount of 5'-labeled modified aptamer and an unmodified control aptamer in 50-90% human serum at 37°C.

-

Time Points: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Quenching: Stop the degradation by adding a quenching buffer (e.g., containing EDTA and formamide) and freezing the samples.

-

Analysis: Analyze the samples by denaturing PAGE.

-

Quantification: Quantify the intensity of the full-length aptamer band at each time point.

-

Data Analysis: Plot the percentage of intact aptamer versus time and calculate the half-life (t1/2) for each aptamer.

Example Data: Performance Enhancement with 5-F-2'-OMe-U Modification

The following table presents hypothetical but representative data illustrating the expected improvements.

| Aptamer Version | Target | Binding Affinity (Kd) | Half-life in 80% Human Serum (t1/2) |

| Unmodified RNA | Protein X | 50 nM | < 10 minutes |

| 2'-F Pyrimidine Modified | Protein X | 25 nM | ~ 8 hours |

| 5-F-2'-OMe-U Modified | Protein X | 15 nM | > 48 hours |

Troubleshooting and Advanced Considerations

-

Amplification Bias: Over-amplification during PCR can lead to the enrichment of sequences that amplify efficiently rather than those that bind the target well. Keep the number of PCR cycles to a minimum.[16]

-

Target Immobilization: The method of target immobilization can affect its conformation and accessibility. Ensure the target protein is properly folded and the binding site is not sterically hindered.[16]

-

Post-SELEX Optimization: In some cases, aptamers selected with modifications in only pyrimidines can be further improved by strategically introducing 2'-OMe modifications in purine residues post-SELEX.[5]

Conclusion

The incorporation of 5-Fluoro-2'-O-methyluridine represents a robust strategy for developing aptamers with superior drug-like properties. The dual modification provides a synergistic enhancement of nuclease resistance and binding affinity, addressing key hurdles in the therapeutic and diagnostic application of aptamers. The detailed protocols and characterization methods provided in this guide offer a comprehensive framework for researchers to successfully implement this powerful technology, paving the way for the next generation of highly stable and effective aptamer-based solutions.

References

-

Jena Bioscience. (n.d.). Nucleotides for SELEX/Aptamer Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Stabilized T7 RNA polymerase mutants have increased yield of heavily.... Retrieved from [Link]

-

PubMed. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability. Retrieved from [Link]

-

PubMed. (n.d.). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Retrieved from [Link]

-

ACS Publications. (n.d.). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. Retrieved from [Link]

-

Nguyen, T., et al. (2020). 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase. PMC. Retrieved from [Link]

-

Zhou, K. I., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). SELEX with modified nucleotides. Retrieved from [Link]

-

Warren, C., et al. (2017). Effect of Chemical Modifications on Aptamer Stability in Serum. PMC. Retrieved from [Link]

-

NIH. (n.d.). A System for In Vitro Selection of Fully 2'-Modified RNA Aptamers. Retrieved from [Link]

-

Yu, Y.-T. (2012). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. PMC. Retrieved from [Link]

-

Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Retrieved from [Link]

-

Boussebayle, A., et al. (2017). In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs. PMC. Retrieved from [Link]

-

Tolle, F., & Mayer, G. (2017). SELEX: Critical factors and optimization strategies for successful aptamer selection. PMC. Retrieved from [Link]

-

bioRxiv. (2024). Selection of Fluorinated Aptamer Targeting RNA Element with Different Chirality. Retrieved from [Link]

-

Singh, I., et al. (2017). Enzymatic Incorporation and Utilization of an Emissive 6-Aza Uridine. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Nuclease stability analysis of the aptamers used in this study. (m = minute). Retrieved from [Link]

-

bioRxiv. (2024). Temporal placement of RNA modifications under 5-fluorouracil treatment in human cell culture. Retrieved from [Link]

-

Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]

-

Nucleic Acids Research. (n.d.). Internal RNA 2′-O-methylation on the HIV-1 genome impairs reverse transcription. Retrieved from [Link]

-

Al-Hatamleh, M. A. I., et al. (2025). Recent advances in aptamer discovery, modification and improving performance. PMC. Retrieved from [Link]

-

Base Pair Biotechnologies. (2018). Aptamer Maturation: Improving Aptamers After SELEX. Retrieved from [Link]

-

Macdonald, J. (2019). A guide to using nucleic acid aptamers in cell based assays. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. Retrieved from [Link]

-

PubMed. (2012). SPR evaluation of binding kinetics and affinity study of modified RNA aptamers towards small molecules. Retrieved from [Link]

-

CD Genomics. (n.d.). 2'-O-RNA Methylation Sequencing Service. Retrieved from [Link]

-

ResearchGate. (n.d.). Evolution of a T7 RNA polymerase variant that transcribes 2 '-O-methyl RNA. Retrieved from [Link]

-

NIH. (n.d.). Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers. Retrieved from [Link]

-

MDPI. (n.d.). Aptamers: A Review of Their Chemical Properties and Modifications for Therapeutic Application. Retrieved from [Link]

-

ACS Publications. (2020). Recent Progress in Aptamer Discoveries and Modifications for Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Secondary structure comparison of 2-F-dC/dU-modified and unmodified.... Retrieved from [Link]

-

ACS Omega. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. Retrieved from [Link]

-

PubMed. (n.d.). Enzymatic synthesis of phosphoroselenoate DNA using thymidine 5'-(alpha-P-seleno)triphosphate and DNA polymerase for X-ray crystallography via MAD. Retrieved from [Link]

-

Maio, G. E., et al. (2017). Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues. NIH. Retrieved from [Link]

-

Li, Y., et al. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. PMC. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aptamer Stability Analysis. Retrieved from [Link]

-

iGEM. (n.d.). Cell SELEX Troubleshooting guide. Retrieved from [Link]

-

Research Communities. (2022). Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. Retrieved from [Link]

-

Base Pair Biotechnologies. (2018). Determining Aptamer Affinity. Retrieved from [Link]

-

EMBL Hamburg. (n.d.). Characterization of Protein Interactions by ITC, SPR and BLI. Retrieved from [Link]

Sources

- 1. A System for In Vitro Selection of Fully 2’-Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japtamers.co.uk [japtamers.co.uk]

- 14. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]

- 18. nicoyalife.com [nicoyalife.com]

Application Notes and Protocols for Metabolic Labeling of RNA using 5-fluoro-2'-O-methyluridine (5-F-2'-OMe-U)

Introduction: A Novel Tool for Transcriptome Dynamics

The study of RNA synthesis, processing, and decay is fundamental to understanding gene regulation. Metabolic labeling with nucleoside analogs has become a cornerstone technique, allowing researchers to distinguish newly transcribed RNA from the pre-existing RNA pool.[1][2] While various analogs like 5-bromouridine (BrU) and 5-ethynyluridine (EU) have been instrumental, each possesses unique characteristics and limitations.[1][3]

This guide introduces 5-fluoro-2'-O-methyluridine (5-F-2'-OMe-U) , a novel analog designed to offer distinct advantages for studying transcriptome dynamics. This molecule uniquely combines two powerful modifications: a 5-fluoro (5-F) group, which serves as a subtle yet effective tag, and a 2'-O-methyl (2'-OMe) group, a naturally occurring modification known to confer significant enzymatic resistance.[4] This combination makes 5-F-2'-OMe-U an exceptional tool for pulse-chase experiments and for preserving the integrity of nascent transcripts.

The 2'-O-methylation is a widespread natural modification in stable RNA species like rRNA and tRNA and is known to protect RNA from degradation by enhancing the stability of the ribose backbone against hydrolytic cleavage.[4][5] By incorporating a 2'-O-methylated nucleoside, we hypothesize that the resulting labeled RNA will exhibit increased longevity, providing a more accurate measurement of RNA stability and decay rates, especially for otherwise labile transcripts.

Principle and Proposed Mechanism of Action

The application of 5-F-2'-OMe-U is based on the cellular nucleotide salvage pathway.

-

Cellular Uptake and Conversion: 5-F-2'-OMe-U is introduced to the cell culture medium and is transported into the cytoplasm.

-

Phosphorylation Cascade: Cellular kinases phosphorylate 5-F-2'-OMe-U to its active triphosphate form, 5-fluoro-2'-O-methyluridine triphosphate (5-F-2'-OMe-UTP).

-

Incorporation into Nascent RNA: During transcription, RNA polymerases recognize 5-F-2'-OMe-UTP as an analog of uridine triphosphate (UTP) and incorporate it into newly synthesized RNA transcripts.[6] The cytotoxicity often associated with fluorinated nucleosides like 5-fluorouracil (5-FU) is a consideration; however, the 2'-O-methyl group may modulate this effect, and determining the optimal non-toxic concentration is a key part of experimental design.[7][8]

-

Enrichment and Analysis: The incorporated 5-F group acts as a unique chemical handle. Labeled RNAs can be selectively isolated from the total RNA population via immunoprecipitation using an antibody that recognizes the 5-fluoro modification. The enriched RNA can then be quantified and identified through downstream applications like RT-qPCR or next-generation sequencing.

Diagram: Proposed Metabolic Pathway and Experimental Workflow

Caption: Key steps for the enrichment of labeled RNA.

IV. Downstream Analysis

A. RT-qPCR To measure the synthesis or decay rate of specific transcripts, the enriched RNA can be reverse transcribed and analyzed by quantitative PCR (qPCR). [9]

-

Reverse Transcription: Convert the enriched RNA to cDNA using a standard reverse transcription kit.

-

qPCR: Perform qPCR using primers specific to the gene(s) of interest.

-

Analysis: Compare the abundance of the target transcript in the labeled fraction to the total RNA input or to a reference gene. For decay rate analysis, compare abundance across different "chase" time points.

B. Next-Generation Sequencing (RNA-Seq) For a transcriptome-wide analysis of RNA dynamics:

-

Library Preparation: Prepare a sequencing library from the enriched RNA fraction according to the sequencer manufacturer's protocol.

-

Sequencing: Sequence the library on a high-throughput platform.

-

Data Analysis: Align reads to the reference genome/transcriptome. The resulting data can be used to identify which genes are actively transcribed under specific conditions and to calculate RNA half-lives on a global scale.

Trustworthiness and Self-Validation

To ensure the reliability of results, every experiment should incorporate the following controls:

-

Unlabeled Control (- 5-F-2'-OMe-U): Process cells that have not been exposed to the labeling analog in parallel. This is critical for the IP step to confirm the specificity of the antibody and the absence of background binding.

-

No Antibody Control: Perform an IP with beads that have not been conjugated with the antibody. This control identifies RNA that binds non-specifically to the beads.

-

Spike-in Control: Add a known amount of an in vitro transcribed RNA (containing the 5-F-2'-OMe-U modification) to the total RNA before IP. This helps to normalize for IP efficiency across different samples.

By implementing these controls, the protocol becomes a self-validating system, ensuring that the detected signal is a true representation of metabolically incorporated 5-F-2'-OMe-U.

References

-

Kofoed, R. H., Betzer, C., Lykke-Andersen, S., Molska, E., & Jensen, P. H. (2022). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. JoVE (Journal of Visualized Experiments). Available at: [Link]

-

Mair, M., et al. (2014). Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor. Nucleic Acids Research, 42(20), 12829–12840. Available at: [Link]

-

Basnet, H., et al. (2019). Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression. In Methods in Molecular Biology (Vol. 2062, pp. 145-153). Humana Press. Available at: [Link]

-

Su, Y., et al. (2018). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. ACS Chemical Biology, 13(12), 3245–3256. Available at: [Link]

-

Gornik, O., et al. (2023). NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment. Nucleic Acids Research. Available at: [Link]

-

Helm, M., et al. (2014). Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor. PubMed. Available at: [Link]

-

Shintani, S. (2021). An Application on Metabolic Labeling of RNA. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics Official Website. Available at: [Link]

-

Rädle, B., & Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. JoVE (Journal of Visualized Experiments), (78), e50195. Available at: [Link]

-

ResearchGate. (n.d.). Concept of metabolic RNA labeling. ResearchGate. Available at: [Link]

-

Current Protocols. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols. Available at: [Link]

-

Sloan, K. E., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(11-12), 783–802. Available at: [Link]

-

ResearchGate. (2023). The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications. ResearchGate. Available at: [Link]

-

Byrne, M., et al. (2022). Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy. Nucleic Acids Research. Available at: [Link]

-

Armstrong, R. D., & Diasio, R. B. (1987). RNA Polymerase II Transcripts as Targets for 5-fluorouridine Cytotoxicity: Antagonism of 5-fluorouridine Actions by Alpha-Amanitin. Journal of Biological Chemistry, 262(12), 5557-5563. Available at: [Link]

-

D'Souza, S., et al. (2021). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 49(1), 447–458. Available at: [Link]

-

Richert, C., et al. (2012). Labeling small RNAs through chemical ligation at the 5' terminus: enzyme-free or combined with enzymatic 3'. Chembiochem, 13(11), 1604-1607. Available at: [Link]

-

Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. Available at: [Link]

-

McKnight, A. D., et al. (2021). Using protein turnover to expand the applications of transcriptomics. Scientific Reports, 11(1), 4381. Available at: [Link]

-

Gema, R. (2024). Applications of Transcriptomics: In Understanding Disease Mechanisms and Biomarker Discovery. Transcriptomics. Available at: [Link]

-

ResearchGate. (n.d.). Labeling of RNA using 5-alkynyl uridine analogue. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Transfer RNA. Wikipedia. Available at: [Link]

-

Agris, P. F. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. Molecules, 26(5), 1410. Available at: [Link]

-

ResearchGate. (n.d.). RNA ribose methylation (2′-O-methylation): Occurrence, biosynthesis and biological functions. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Messenger RNA. Wikipedia. Available at: [Link]

-

Micura, R., et al. (2018). Advances in RNA Labeling with Trifluoromethyl Groups. Accounts of Chemical Research, 51(1), 104-114. Available at: [Link]

-

Lo, M. K., et al. (2011). The 5′ and 3′ Downstream AUG Region Elements Are Required for Mosquito-Borne Flavivirus RNA Replication. Journal of Virology, 85(16), 8360–8372. Available at: [Link]

-

Wikipedia. (n.d.). Coronavirus. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Polymerase chain reaction. Wikipedia. Available at: [Link]

Sources

- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals | bioRxiv [biorxiv.org]

- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. RNA polymerase II transcripts as targets for 5-fluorouridine cytotoxicity: antagonism of 5-fluorouridine actions by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymerase chain reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of 5-Fluoro-2'-O-methyluridine Phosphoramidite